molecular formula C17H16Cl3N5OS B15080802 N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]acetamide CAS No. 1164480-18-5

N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]acetamide

Cat. No.: B15080802
CAS No.: 1164480-18-5
M. Wt: 444.8 g/mol
InChI Key: XGFZZURANXHOPT-UHFFFAOYSA-N
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Description

N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}acetamide is a complex organic compound with a unique structure that includes trichloro, phenyldiazenyl, and carbothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}acetamide typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 4-[(E)-phenyldiazenyl]aniline in the presence of a carbothioylating agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}acetamide exerts its effects involves interactions with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]anilino}carbothioyl)amino]ethyl}acetamide is unique due to its specific structural features, such as the presence of the phenyldiazenyl group, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

1164480-18-5

Molecular Formula

C17H16Cl3N5OS

Molecular Weight

444.8 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C17H16Cl3N5OS/c1-11(26)21-15(17(18,19)20)23-16(27)22-12-7-9-14(10-8-12)25-24-13-5-3-2-4-6-13/h2-10,15H,1H3,(H,21,26)(H2,22,23,27)

InChI Key

XGFZZURANXHOPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)N=NC2=CC=CC=C2

Origin of Product

United States

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